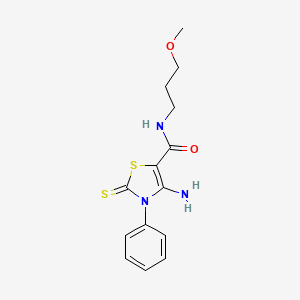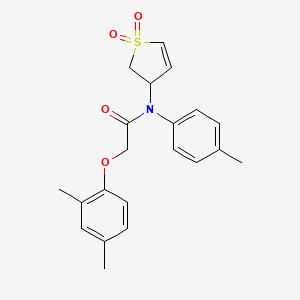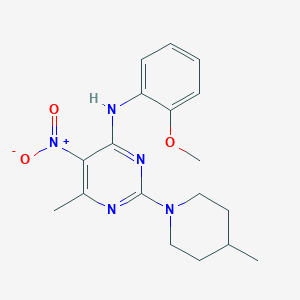![molecular formula C18H20N2O3 B4053503 2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate](/img/structure/B4053503.png)
2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate
説明
2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Paraben Research Overview
Parabens, including structures similar to 2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate, have been extensively studied due to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products. Their potential impact on human health and the environment has led to significant scientific interest.
Occurrence and Fate in Aquatic Environments
Parabens, as a class of preservatives, have been detected in various aquatic environments, indicating their persistence and potential ecological impact. Studies such as the one by Haman et al. (2015) have documented their occurrence, fate, and behavior in water bodies, highlighting their ubiquitous presence in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-containing products into the environment. Despite wastewater treatments that efficiently remove parabens, trace levels are consistently found in effluents, emphasizing the need for further research on their environmental fate and potential toxicity of their chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Biological Interest
The synthesis and exploration of compounds with biological interest, including those related to this compound, have been a focus of medicinal chemistry. Compounds like 2-guanidinobenzazoles have been studied for their pharmacological activities, illustrating the diverse synthetic approaches and biological activities of benzazole derivatives. This review by Rosales-Hernández et al. (2022) summarizes current knowledge on the mechanism of pharmacological activities, offering insight into the therapeutic potential of these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Antioxidant Capacity and Reaction Pathways
The exploration of antioxidant capacities of various compounds, including parabens and related structures, provides valuable insights into their potential health benefits and mechanisms of action. The review by Ilyasov et al. (2020) on the ABTS/PP decolorization assay highlights the complex reaction pathways involved in evaluating antioxidant capacity, underscoring the need for a nuanced understanding of how these compounds interact with biological systems ([Ilyasov,Beloborodov, Selivanova, & Terekhov, 2020](https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt)).
Metals and Ligand Electronic Systems
Research on the influence of metals on the electronic systems of biologically important ligands, such as benzoates and salicylates, provides insights into the interaction of these compounds with biological targets. Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the impact of metals on the electronic systems of ligands, offering a foundation for understanding how compounds like this compound might interact with metal ions in biological contexts (Lewandowski, Kalinowska, & Lewandowska, 2005).
特性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2,4,5-trimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-14(3)16(10-13(12)2)18(22)23-8-7-20-17(21)15-5-4-6-19-11-15/h4-6,9-11H,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUXNEMFXJBSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)OCCNC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4053420.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B4053436.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4053440.png)


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B4053461.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4053479.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4053490.png)
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4053495.png)

![phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4053511.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4053519.png)
